molecular formula C17H25NO3 B1317312 Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate CAS No. 91727-04-7

Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate

Cat. No.: B1317312
CAS No.: 91727-04-7
M. Wt: 291.4 g/mol
InChI Key: GFYVZFTWWZPMTO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 7-[4-(dimethylamino)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-4-21-17(20)9-7-5-6-8-16(19)14-10-12-15(13-11-14)18(2)3/h10-13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYVZFTWWZPMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538512
Record name Ethyl 7-[4-(dimethylamino)phenyl]-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91727-04-7
Record name Ethyl 7-[4-(dimethylamino)phenyl]-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoic Acid

  • Reactants: 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoic acid and ethanol.
  • Catalyst: Strong acid catalyst such as concentrated sulfuric acid.
  • Conditions: Reflux under anhydrous conditions to drive the equilibrium towards ester formation.
  • Procedure: The acid is dissolved in ethanol, and sulfuric acid is added dropwise. The mixture is refluxed for several hours (typically 4–8 hours) until the reaction is complete.
  • Workup: The reaction mixture is cooled, neutralized, and the product is extracted using organic solvents, followed by purification via recrystallization or chromatography.

Oxidation of Intermediate Alcohols

  • Precursor: 7-[4-(N,N-dimethylamino)phenyl]-7-hydroxyheptanoate (an alcohol intermediate).
  • Oxidizing Agent: Pyridinium chlorochromate (PCC) is commonly used for selective oxidation of primary or secondary alcohols to ketones without overoxidation.
  • Conditions: Anhydrous solvent such as dichloromethane, room temperature to mild heating.
  • Procedure: The alcohol is dissolved in dichloromethane, PCC is added, and the mixture is stirred until the oxidation is complete (monitored by TLC or HPLC).
  • Workup: The reaction mixture is filtered to remove chromium salts, washed, and the product is purified.

Introduction of the 4-(N,N-dimethylamino)phenyl Group

  • Method: Friedel-Crafts acylation or nucleophilic substitution on a suitable heptanoate derivative.
  • Catalysts and Bases: Aluminum chloride (AlCl3) for Friedel-Crafts acylation or sodium ethoxide/sodium hydride for nucleophilic substitution.
  • Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) or alcohols such as ethanol.
  • Temperature: Typically 10–100 °C depending on the reaction specifics.
  • Notes: The reaction requires careful control of stoichiometry and temperature to avoid side reactions.

Industrial Production Considerations

  • Continuous Flow Reactors: Industrial synthesis may employ continuous flow technology to optimize reaction parameters such as temperature, pressure, and reactant molar ratios, enhancing yield and purity.
  • Process Control: Automated monitoring of reaction progress via inline HPLC or spectroscopic methods ensures consistent product quality.
  • Safety: Handling of strong acids, oxidizing agents, and organic solvents requires strict adherence to safety protocols including use of fume hoods, personal protective equipment, and proper waste disposal.

Analytical Data and Validation

Property Analytical Technique Expected Outcome Reference/Notes
Purity HPLC (C18 column, MeOH:H2O) >98% peak area Confirms reaction completion and purity
Structural Confirmation NMR (1H and 13C) Aromatic protons δ ~6.5–8.0 ppm; Ester C=O δ ~170–175 ppm Confirms functional groups and substitution pattern
Functional Group Verification FT-IR Ketone C=O stretch ~1700 cm⁻¹; Ester C-O stretch ~1250 cm⁻¹ Validates presence of key functional groups
Molecular Weight Confirmation High-Resolution Mass Spectrometry (HRMS) Molecular ion peak at m/z 292 (M+H)+ Confirms molecular formula C17H25NO3
Solubility Gravimetric analysis ~50 mg/mL in DMSO at 25 °C Important for formulation and handling

Research Findings and Optimization Strategies

  • Oxidation Efficiency: PCC oxidation provides high selectivity for ketone formation without overoxidation, critical for maintaining the integrity of the dimethylamino substituent.
  • Esterification Yield: Reflux conditions with sulfuric acid catalyst yield high conversion rates; however, prolonged reflux can lead to side reactions, so reaction time optimization is essential.
  • Solvent Effects: Solvent polarity influences reaction rates and product solubility; ethanol is preferred for esterification, while dichloromethane or DMF is suitable for oxidation and substitution steps.
  • Stability: The compound should be stored at low temperatures (-20 °C) under inert atmosphere to prevent hydrolysis or oxidation during storage.

Summary Table of Preparation Steps

Step No. Reaction Type Reactants/Intermediates Conditions Key Notes
1 Nucleophilic substitution or Friedel-Crafts acylation Heptanoate derivative + 4-(N,N-dimethylamino)phenyl halide Base (NaH, NaOEt) or AlCl3, 10–100 °C, DMF or alcohol solvent Introduces aromatic amine group
2 Oxidation 7-[4-(N,N-dimethylamino)phenyl]-7-hydroxyheptanoate PCC, DCM, room temp Converts alcohol to ketone
3 Esterification 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoic acid + ethanol H2SO4 catalyst, reflux Forms ethyl ester
4 Purification Crude product Extraction, recrystallization or chromatography Ensures >98% purity

This comprehensive synthesis approach for Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate integrates classical organic reactions with modern process optimization techniques. The methods described are supported by analytical validation and are adaptable for both laboratory-scale and industrial production, ensuring the compound's availability for advanced research and application development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces substituted derivatives with various functional groups.

Scientific Research Applications

Research indicates that Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate exhibits biological activity through interactions with various molecular targets. The diethylamino group is believed to engage with enzymes and receptors, which may lead to modulation of their activities. The ester group can undergo hydrolysis, releasing the active acid form that may engage with biological pathways, enhancing its efficacy in therapeutic applications.

Potential Therapeutic Applications

  • Antiviral Activity : The compound has shown promise in inhibiting viral proteases, similar to other compounds that utilize a dipeptide-conjugated ester structure. For instance, related compounds have demonstrated anti-SARS activity by inhibiting the 3CL protease, suggesting that this compound may possess similar antiviral properties .
  • Cancer Research : The ability of this compound to modulate enzyme activities could be explored in cancer treatment strategies, where targeting specific pathways can lead to effective therapies.
  • Neuroscience : Given the presence of a dimethylamino group, the compound might interact with neurotransmitter systems, making it a candidate for research into neuropharmacological applications.

Industrial Production

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. The use of recyclable catalysts and solvents promotes sustainability in the production process.

Mechanism of Action

The mechanism of action of Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate
  • CAS Number : 91727-04-7 .
  • Molecular Formula: C₁₇H₂₅NO₃.
  • Molecular Weight : 291.38 g/mol.

Key Properties :

  • Hazards : Classified under GHS for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory irritation (H335) .

Structural Features :

  • A seven-carbon aliphatic chain with a ketone group at position 5.
  • A para-substituted phenyl ring bearing an electron-donating N,N-dimethylamino group.

Comparison with Structural Analogs

The compound belongs to a class of ethyl 7-aryl-7-oxoheptanoates, where structural variations occur primarily at the phenyl ring substituent. Below is a systematic comparison:

Substituent Effects on Physicochemical Properties

Compound Name (CAS) Substituent (Position) Molecular Formula Molecular Weight Key Properties
This compound (91727-04-7) N,N-dimethylamino (4) C₁₇H₂₅NO₃ 291.38 Enhanced water solubility due to basic dimethylamino group; moderate cytotoxicity potential .
Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate (898758-01-5) Heptyloxy (4) C₂₂H₃₄O₄ 363.51 Lipophilic due to long alkoxy chain; lower solubility in polar solvents.
Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate (1188265-06-6) Methoxy (4) + additional ketone C₁₆H₂₀O₅ 292.33 Increased reactivity due to α,β-diketone moiety; potential for nucleophilic attacks.
Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate (122115-58-6) Methoxy (3) C₁₆H₂₂O₄ 278.34 Meta-substitution reduces conjugation effects compared to para-substituted analogs.
Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate (898776-98-2) Bromo + methyl (4,2) C₁₆H₂₁BrO₃ 353.24 Electron-withdrawing bromo group may reduce electron density on the phenyl ring.
Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate (898751-57-0) Morpholinomethyl (4) C₂₀H₂₉NO₄ 363.45 Morpholine moiety enhances solubility and potential for hydrogen bonding.

Key Observations :

  • Electron-Donating Groups (e.g., N,N-dimethylamino, methoxy): Improve water solubility and may enhance biological activity .
  • Lipophilic Groups (e.g., heptyloxy): Reduce polarity, favoring membrane permeability but limiting aqueous solubility .

Biological Activity

Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C17H25N O3
  • Molecular Weight : 291.39 g/mol
  • CAS Number : 91727-04-7

The compound features a dimethylamino group, a phenyl ring, and an ester functional group, which contribute to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group enhances the compound's binding affinity to these targets, potentially modulating several biochemical pathways. The following mechanisms have been proposed:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of the dimethylamino group allows for interactions with neurotransmitter receptors, which could influence signaling pathways.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities, including:

  • Antiviral Activity : Similar compounds have shown potential in inhibiting viral proteases, suggesting that this compound may possess antiviral properties. For instance, related dipeptide-conjugated esters have been reported to inhibit the SARS-CoV 3CL protease with promising IC50 values .
  • Antimicrobial Properties : The compound's structural features may contribute to antimicrobial activity against various pathogens. Studies on related compounds indicate that modifications in the amino group can significantly affect their antimicrobial efficacy .

Research Findings

Several studies have focused on the biological activity of compounds structurally related to this compound. A summary of relevant findings is presented in the table below:

StudyCompoundActivityIC50 (µM)Notes
Dipeptide-conjugated esterAnti-SARS activity0.52Most potent inhibitor identified
Antimicrobial peptidesAntimicrobial activityN/ADual role as antimicrobial and bioactive
Ethyl derivativesEnzyme inhibition potentialN/AInvestigated for therapeutic applications

Case Studies

  • Antiviral Research : A study examining dipeptide inhibitors indicated that compounds similar to this compound can effectively inhibit viral proteases, showcasing their potential in antiviral drug development .
  • Antimicrobial Activity : In vitro assays demonstrated that structurally related compounds exhibit significant antimicrobial properties against various bacterial strains. This suggests that modifications in the amino groups can enhance efficacy against specific pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate?

  • Methodology : A viable approach involves oxidation of intermediate alcohols using pyridinium chlorochromate (PCC), as demonstrated in analogous ketone syntheses . For example, cycloheptanone derivatives can be oxidized to yield 7-oxoheptanoate esters. Adapting this method, researchers should first prepare the precursor alcohol (e.g., 7-[4-(N,N-dimethylamino)phenyl]-7-hydroxyheptanoate) via nucleophilic substitution or Friedel-Crafts acylation, followed by PCC-mediated oxidation under anhydrous conditions.
  • Validation : Confirm product purity via HPLC and characterize using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. What safety protocols are critical for handling this compound?

  • Preventive Measures :

  • Use chemical-resistant gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of dust or vapors .
    • Emergency Response :
  • In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and seek medical attention .
  • Dispose of waste via authorized hazardous waste contractors, adhering to local regulations .

Q. How can the compound’s structural integrity be confirmed spectroscopically?

  • Analytical Workflow :

  • NMR : Compare aromatic proton signals (δ ~6.5–8.0 ppm for the dimethylamino-substituted phenyl group) and ester carbonyl peaks (δ ~170–175 ppm in 13^13C NMR).
  • FT-IR : Verify ketone (C=O stretch ~1700 cm1^{-1}) and ester (C-O stretch ~1250 cm1^{-1}) functional groups.
  • MS : Confirm molecular ion [M+H]+^+ and fragmentation patterns using HRMS .

Advanced Research Questions

Q. How can researchers address contradictions in solubility or reactivity data during experimental design?

  • Troubleshooting Framework :

  • Solubility Conflicts : Test multiple solvents (e.g., DMSO, THF, ethyl acetate) and document temperature-dependent solubility. Use Hansen solubility parameters to predict compatibility .
  • Reactivity Discrepancies : Conduct controlled kinetic studies under varying conditions (e.g., pH, temperature) to isolate contributing factors. Cross-validate findings with computational models (e.g., DFT calculations for reaction pathways) .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Stability Assessment :

  • Store at -20°C in amber vials under inert gas (N2_2 or Ar) to prevent oxidation or hydrolysis .
  • Monitor degradation via periodic LC-MS analysis. If decomposition occurs, consider adding stabilizers (e.g., radical inhibitors like BHT) .

Q. How to evaluate ecological risks when toxicity data are unavailable?

  • Risk Mitigation Approaches :

  • Use quantitative structure-activity relationship (QSAR) models to predict acute/chronic toxicity based on structural analogs (e.g., ethyl 7-(4-chlorophenyl)-7-oxoheptanoate) .
  • Conduct in vitro bioassays (e.g., algal growth inhibition tests) to estimate EC50_{50} values .

Q. What experimental designs are suitable for studying the compound’s photophysical properties?

  • Advanced Techniques :

  • UV-Vis Spectroscopy : Measure λmax_{\text{max}} in solvents of varying polarity to assess charge-transfer transitions influenced by the dimethylamino group .
  • Fluorescence Quenching : Investigate interactions with biomolecules (e.g., serum albumin) using Stern-Volmer analysis .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting/boiling points?

  • Root-Cause Investigation :

  • Verify purity via DSC (differential scanning calorimetry) for melting point accuracy.
  • Compare experimental conditions (e.g., ambient pressure vs. vacuum distillation for boiling points) .

Methodological Tables

Property Analytical Technique Expected Outcome Reference
PurityHPLC (C18 column, MeOH:H2_2O)>98% peak area
Solubility in DMSOGravimetric analysis~50 mg/mL at 25°C
Acute Toxicity (Predicted)QSAR (ECOSAR v2.0)LC50_{50} (Fish): 1.2 mg/L (95% CI)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate
Reactant of Route 2
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Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate

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